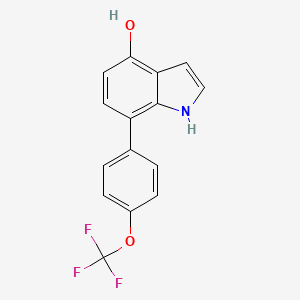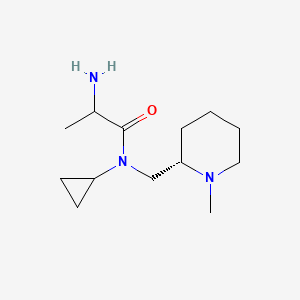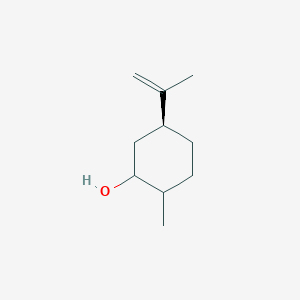![molecular formula C12H13ClO2 B13083691 1-Chloro-4-methoxy-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one](/img/structure/B13083691.png)
1-Chloro-4-methoxy-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-4-methoxy-8,9-dihydro-5H-benzo7annulen-7(6H)-one is a synthetic organic compound that belongs to the class of benzoannulenes This compound is characterized by its unique structure, which includes a chloro and methoxy substituent on a benzoannulene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4-methoxy-8,9-dihydro-5H-benzo7annulen-7(6H)-one typically involves multiple steps. One common method includes the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and appropriate reagents under specific conditions. For instance, the use of sodium alkoxide solutions, such as sodium ethoxide or sodium methoxide, can act as both the reagent and catalyst . The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for further applications.
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloro-4-methoxy-8,9-dihydro-5H-benzo7annulen-7(6H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions typically result in the formation of new substituted benzoannulene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Chloro-4-methoxy-8,9-dihydro-5H-benzo7annulen-7(6H)-one has several scientific research applications, including:
Medicinal Chemistry: This compound is investigated for its potential as a selective estrogen receptor degrader, which could be useful in treating hormone receptor-positive breast cancer.
Material Science: Its unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: The compound’s interactions with various biological targets are studied to understand its potential therapeutic effects and mechanisms of action.
Wirkmechanismus
The mechanism by which 1-Chloro-4-methoxy-8,9-dihydro-5H-benzo7annulen-7(6H)-one exerts its effects involves its interaction with molecular targets such as estrogen receptors. It acts as a selective estrogen receptor degrader, binding to the receptor and promoting its degradation. This process disrupts the receptor’s signaling pathways, leading to reduced cell proliferation in hormone receptor-positive breast cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6,7-Dihydro-5H-benzo7annulene : A structurally related compound with similar core structure but lacking the chloro and methoxy substituents.
- 10-Arylated 5H-dibenzo[b,f]azepines : These compounds share a similar benzoannulene core and are synthesized through hydrohalogenation reactions .
- 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole : Another class of compounds with structural similarities and potential anti-tumor activity .
Uniqueness
1-Chloro-4-methoxy-8,9-dihydro-5H-benzo7annulen-7(6H)-one is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the chloro and methoxy groups enhances its reactivity and potential as a selective estrogen receptor degrader, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C12H13ClO2 |
|---|---|
Molekulargewicht |
224.68 g/mol |
IUPAC-Name |
4-chloro-1-methoxy-5,6,8,9-tetrahydrobenzo[7]annulen-7-one |
InChI |
InChI=1S/C12H13ClO2/c1-15-12-7-6-11(13)9-4-2-8(14)3-5-10(9)12/h6-7H,2-5H2,1H3 |
InChI-Schlüssel |
IJBCSMCRIXVRNI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C2CCC(=O)CCC2=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(1-Methylcyclohexyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13083625.png)
![2-([1,1'-Biphenyl]-4-yl)-9,10-di(naphthalen-2-yl)anthracene](/img/structure/B13083633.png)

![2-amino-1-[(2S)-2-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]propan-1-one](/img/structure/B13083646.png)

![12-Acetyl-1,8,10-triazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,9,11-pentaen-13-one](/img/structure/B13083653.png)
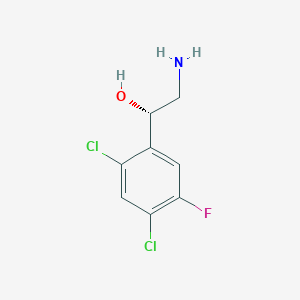
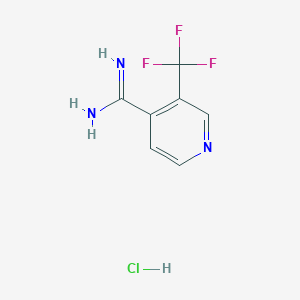
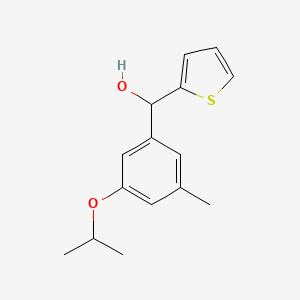

![3-[(3,5-Dimethylcyclohexyl)amino]propan-1-ol](/img/structure/B13083671.png)
